molecular formula C8H6BrF2NO3 B1409832 5-Bromo-3-difluoromethoxy-2-nitrotoluene CAS No. 1804910-65-3

5-Bromo-3-difluoromethoxy-2-nitrotoluene

Cat. No. B1409832
CAS RN: 1804910-65-3
M. Wt: 282.04 g/mol
InChI Key: LKFNEPKAXUFYCL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of BDNT or similar compounds often involves multiple steps and a working knowledge of a great many organic reactions . The order in which reactions are carried out is often critical to the success of the overall scheme . For example, bromination with Br2/FeBr3, alkylation with CH3Cl/AlCl3, and nitration with HNO3/H2SO4 are common reactions used in the synthesis of substituted aromatic rings .


Molecular Structure Analysis

The molecular structure of BDNT includes a benzene ring substituted with bromine, difluoromethoxy, and nitro groups. The exact positions of these substituents on the benzene ring can significantly influence the properties and reactivity of the molecule.


Chemical Reactions Analysis

The chemical reactions involving BDNT are likely to be influenced by the directing effects of its substituents . For instance, the introduction of a new substituent is strongly affected by the directing effects of other substituents . The ability to plan a sequence of reactions in the right order is particularly important in the synthesis of substituted aromatic rings .

properties

IUPAC Name

5-bromo-1-(difluoromethoxy)-3-methyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF2NO3/c1-4-2-5(9)3-6(15-8(10)11)7(4)12(13)14/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFNEPKAXUFYCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])OC(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-difluoromethoxy-2-nitrotoluene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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